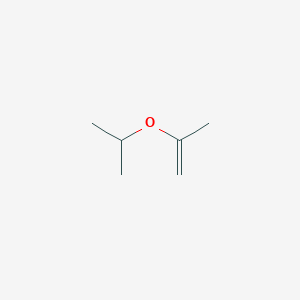
2-isopropoxypropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isopropoxypropene is an organic compound with the molecular formula C6H12O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-isopropoxypropene can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with propylene in the presence of an acid catalyst. This reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of isopropenyl isopropyl ether often involves the use of sulfuric acid or other strong acids as catalysts. The process includes the dehydration of isopropyl alcohol, which results in the formation of the desired ether compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-isopropoxypropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen iodide (HI) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Wissenschaftliche Forschungsanwendungen
2-isopropoxypropene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a medium for certain biological reactions and processes.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of isopropenyl isopropyl ether involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the ether bond is cleaved, and the compound undergoes transformation into aldehydes or ketones. The presence of the double bond in the isopropenyl group makes it more reactive towards nucleophilic attack, facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropyl ether: Similar in structure but lacks the double bond present in isopropenyl isopropyl ether.
Diisopropyl ether: Another related compound but with two isopropyl groups attached to the oxygen atom.
Vinyl isopropyl ether: Contains a vinyl group instead of an isopropenyl group.
Uniqueness
2-isopropoxypropene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and chemical properties. This makes it more versatile in various chemical reactions compared to its similar counterparts .
Eigenschaften
CAS-Nummer |
4188-63-0 |
|---|---|
Molekularformel |
C6H12O |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
2-prop-1-en-2-yloxypropane |
InChI |
InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3 |
InChI-Schlüssel |
MLALRMZPIVORPQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=C)C |
Kanonische SMILES |
CC(C)OC(=C)C |
Synonyme |
Ether Isopropenyl Isopropyl; 2-(1-Methylethoxy)-1-propene; Isopropenyl Isopropyl Ether; Isopropyl 2-Propenyl Ether |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















